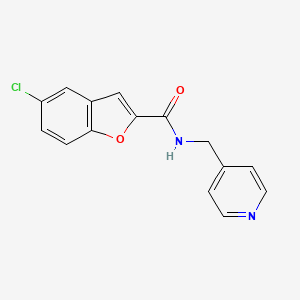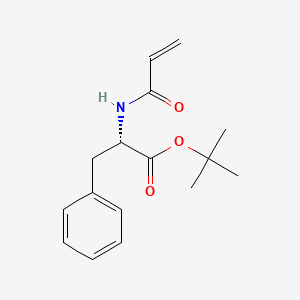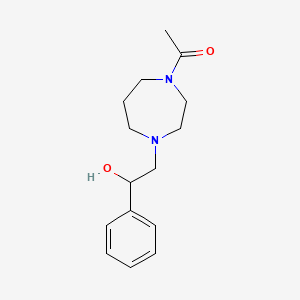
N-(2,2-dimethyloxan-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethyloxan-4-yl)benzamide, also known as DMOBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMOBA is a small molecule that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Aplicaciones Científicas De Investigación
N-(2,2-dimethyloxan-4-yl)benzamide has been shown to exhibit a range of biological activities, making it a promising compound for drug discovery and development. Its anti-inflammatory properties have been demonstrated in vitro and in vivo, indicating its potential use as an anti-inflammatory drug. Additionally, N-(2,2-dimethyloxan-4-yl)benzamide has been shown to exhibit anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro. Furthermore, N-(2,2-dimethyloxan-4-yl)benzamide has been shown to exhibit anti-viral properties, inhibiting the replication of several viruses, including HIV-1 and influenza virus.
Mecanismo De Acción
The mechanism of action of N-(2,2-dimethyloxan-4-yl)benzamide is not fully understood, but it has been shown to modulate several pathways involved in inflammation, cancer, and viral replication. N-(2,2-dimethyloxan-4-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, through the inhibition of NF-κB signaling. Additionally, N-(2,2-dimethyloxan-4-yl)benzamide has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway. Finally, N-(2,2-dimethyloxan-4-yl)benzamide has been shown to inhibit viral replication through the inhibition of viral entry and replication.
Biochemical and Physiological Effects:
N-(2,2-dimethyloxan-4-yl)benzamide has been shown to exhibit several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the inhibition of viral replication. Additionally, N-(2,2-dimethyloxan-4-yl)benzamide has been shown to exhibit low toxicity in vitro and in vivo, indicating its potential as a safe and effective drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,2-dimethyloxan-4-yl)benzamide is its versatility in scientific research applications. N-(2,2-dimethyloxan-4-yl)benzamide can be used in a range of assays and experiments to investigate its biological activities. Additionally, N-(2,2-dimethyloxan-4-yl)benzamide has been shown to exhibit low toxicity in vitro and in vivo, making it a safe compound to work with. However, one limitation of N-(2,2-dimethyloxan-4-yl)benzamide is its solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2,2-dimethyloxan-4-yl)benzamide. One direction is to investigate its potential as an anti-inflammatory drug in vivo, as well as its potential to treat other inflammatory diseases. Another direction is to investigate its potential as a cancer drug in vivo, as well as its potential to treat other types of cancer. Finally, further research is needed to investigate the mechanism of action of N-(2,2-dimethyloxan-4-yl)benzamide and to identify its molecular targets.
Métodos De Síntesis
N-(2,2-dimethyloxan-4-yl)benzamide can be synthesized through a multi-step process involving the condensation of 4-aminobenzoyl chloride with 2,2-dimethyloxan-4-ol in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(2,2-dimethyloxan-4-yl)benzamide. The synthesis of N-(2,2-dimethyloxan-4-yl)benzamide has been optimized to yield high purity and high yield, making it a viable compound for scientific research.
Propiedades
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2)10-12(8-9-17-14)15-13(16)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICMGAOTKZDXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethyloxan-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)

![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)
![N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B6647134.png)

![[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea](/img/structure/B6647142.png)



![N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6647169.png)
![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylsulfonyl)butanoic acid](/img/structure/B6647173.png)
![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine](/img/structure/B6647192.png)

